molecular formula C6H8O5S B15111121 1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate

1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate

Cat. No.: B15111121
M. Wt: 192.19 g/mol
InChI Key: JXBCIQRJQHVCKM-UHFFFAOYSA-N
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Description

1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate is a complex organic compound with a unique structure that includes a thienyl ring

Preparation Methods

The synthesis of 1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate typically involves multiple steps. The synthetic route often starts with the preparation of the thienyl ring, followed by the introduction of the hydroxy and oxo groups. Reaction conditions may include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

1-Hydroxy-1-oxo-3-2,3-dihydrothienyl methoxyformate can be compared with similar compounds such as:

    1-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds also contain a hydroxy and oxo group but have a different ring structure.

    1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamides: These compounds share similar functional groups but differ in their ring systems. The uniqueness of this compound lies in its specific thienyl ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8O5S

Molecular Weight

192.19 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) methyl carbonate

InChI

InChI=1S/C6H8O5S/c1-10-6(7)11-5-2-3-12(8,9)4-5/h2-3,5H,4H2,1H3

InChI Key

JXBCIQRJQHVCKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1CS(=O)(=O)C=C1

Origin of Product

United States

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